molecular formula C7H15NO B13289980 2-Amino-1-ethylcyclopentan-1-OL

2-Amino-1-ethylcyclopentan-1-OL

Cat. No.: B13289980
M. Wt: 129.20 g/mol
InChI Key: AKUKRPFMCZKREX-UHFFFAOYSA-N
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Description

Significance of Cyclic Amino Alcohols as Chiral Scaffolds and Building Blocks in Contemporary Organic Synthesis

Chiral 1,2-amino alcohols are highly valued structural motifs in organic chemistry. researchgate.netnih.gov They are integral components of many natural products and pharmaceutically active molecules. researchgate.netdiva-portal.org Furthermore, their utility extends to being crucial chiral sources in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal catalysts. researchgate.netnumberanalytics.comnumberanalytics.comnih.gov The rigid cyclic framework of compounds like those derived from cyclopentane (B165970) offers distinct advantages in stereochemical control during chemical reactions. numberanalytics.com

The development of synthetic methods to access chiral amino alcohols is an active area of research, with biocatalytic and asymmetric catalytic approaches being prominent. nih.govmdpi.com These methods aim to produce single enantiomers, which are critical for the efficacy and safety of many pharmaceutical compounds. mdpi.com The demand for novel, enantiomerically pure β-amino alcohols continues to drive the exploration of new synthetic routes. grafiati.com

Overview of the Synthetic Challenges and Research Opportunities Posed by the 2-Amino-1-ethylcyclopentan-1-ol Framework

The synthesis of α,α-disubstituted α-amino acids and their derivatives, a class of compounds that includes the this compound framework, presents significant challenges due to steric hindrance. nih.gov The construction of such sterically congested scaffolds often requires innovative synthetic strategies to achieve high yields and stereoselectivity. nih.gov

Key challenges in the synthesis of vicinal amino alcohols include:

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity is a primary obstacle. numberanalytics.comdatapdf.com This often necessitates the use of chiral auxiliaries, chiral catalysts, or stereoselective cyclization strategies. numberanalytics.comnih.gov

Functional Group Compatibility: The presence of both an amino and a hydroxyl group requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.

Despite these challenges, the unique structural features of this compound present numerous research opportunities. There is a need for the development of more efficient and stereoselective synthetic routes. nih.gov Furthermore, the potential of this compound as a chiral ligand or auxiliary in asymmetric catalysis remains largely unexplored. Computational modeling could play a significant role in designing and optimizing synthetic pathways and predicting the stereochemical outcomes of reactions involving this framework. numberanalytics.com

Scope and Research Objectives for Academic Investigation of this compound

A focused academic investigation into this compound would aim to address the current gaps in knowledge and expand its utility in organic synthesis. The primary research objectives would be:

Development of Novel Stereoselective Synthetic Routes:

To design and execute a highly efficient and stereoselective synthesis of all four possible stereoisomers of this compound. This could involve exploring various strategies such as substrate-controlled diastereoselective reactions, chiral auxiliary-mediated synthesis, or asymmetric catalysis.

To investigate different starting materials, such as cyclopentanone (B42830) derivatives or readily available chiral precursors, to create a versatile and practical synthetic pathway.

Characterization and Property Analysis:

To thoroughly characterize the physical and spectroscopic properties of the synthesized stereoisomers. This would include obtaining detailed data from techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to unambiguously determine their relative and absolute configurations.

Exploration of Applications in Asymmetric Synthesis:

To evaluate the potential of the different stereoisomers of this compound as chiral ligands in a range of metal-catalyzed asymmetric reactions, such as reductions, alkylations, or cycloadditions.

To investigate their use as chiral auxiliaries to control the stereochemical outcome of reactions on a substrate to which they are temporarily attached. The goal would be to demonstrate their effectiveness in inducing high levels of diastereoselectivity.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular WeightInChIKey
2-Ethylcyclopenten-1-olC7H12O112.17 g/mol SOZYAWLSSXGPFE-UHFFFAOYSA-N
2-[(2-Ethylcyclopentyl)amino]cyclopentan-1-olC12H23NONot AvailableNot Available

Data sourced from PubChem. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-1-ethylcyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-2-7(9)5-3-4-6(7)8/h6,9H,2-5,8H2,1H3

InChI Key

AKUKRPFMCZKREX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 1 Ethylcyclopentan 1 Ol and Its Stereoisomers

Strategies for the Construction of the Cyclopentane (B165970) Ring System with Integrated Functionality

The formation of a substituted cyclopentane ring is a foundational step in the synthesis of the target molecule. Modern organic synthesis offers a variety of powerful cyclization reactions and methods for derivatizing existing cyclic precursors to build the required carbon skeleton.

The direct construction of the cyclopentane ring from acyclic precursors is a powerful strategy that allows for the early incorporation of desired stereocenters and functional groups. A range of methodologies can be employed to achieve this transformation. Intramolecular cyclization of enolates represents a robust approach. nih.gov For instance, β-ketoesters can undergo intramolecular enolate alkylation, catalyzed by Lewis acids like Scandium(III) triflate, to form functionalized cyclopentanes in high yields. nih.gov

Other notable strategies include radical cyclizations and transition-metal-catalyzed processes. Palladium-catalyzed difunctionalization of alkenes, for example, allows for the synthesis of substituted cyclopentanes through the coupling of malonate nucleophiles. acs.org Furthermore, methods such as the Nazarov cyclization, a conrotatory electrocyclic closure of a divinyl ketone, can be adapted to form cyclopentenone systems, which serve as versatile intermediates for further functionalization.

Cyclization Strategy Description Key Features
Intramolecular Enolate Alkylation Cyclization of an enolate onto an internal electrophile (e.g., an alkyl halide) within the same molecule. nih.govForms C-C bond, effective for creating 1,1,2,2-tetrasubstituted cyclopentanes. nih.gov
Palladium-Catalyzed Alkene Difunctionalization A palladium catalyst facilitates the addition of a nucleophile and an electrophile across a double bond in a tethered substrate, leading to ring formation. acs.orgVersatile method for incorporating diverse substituents. acs.org
Nazarov Cyclization An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to form cyclopentenones.Provides access to cyclopentenone intermediates, which are readily functionalized.
Radical Cyclization Formation of a C-C bond initiated by a radical, often generated from a halide precursor using reagents like tributyltin hydride.Tolerant of various functional groups.

An alternative and highly effective approach involves the modification of readily available cyclopentane precursors, such as 2-aminocyclopentanone or its protected derivatives. The Grignard reaction is a cornerstone of this strategy, enabling the direct installation of the ethyl group at the C1 position. leah4sci.com

In a potential synthetic route, a protected form of 2-aminocyclopentanone would be treated with ethylmagnesium bromide (EtMgBr). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopentanone (B42830). youtube.com This addition step forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid (H₃O⁺) protonates the alkoxide to yield the tertiary alcohol and removes the protecting group from the amine, affording the final 2-amino-1-ethylcyclopentan-1-ol. masterorganicchemistry.com It is crucial to protect the amino group before the Grignard addition, as the reagent is a strong base and would otherwise be quenched by the acidic proton of the amine. stackexchange.com

Proposed Grignard Reaction Sequence:

Step Starting Material Reagents Intermediate/Product Purpose
1. Protection 2-Aminocyclopentanone e.g., Boc-anhydride N-Boc-2-aminocyclopentanone Protect the amine from the Grignard reagent.
2. Grignard Addition N-Boc-2-aminocyclopentanone 1. EtMgBr, 2. H₃O⁺ N-Boc-2-amino-1-ethylcyclopentan-1-ol Installation of the ethyl group and formation of the tertiary alcohol. leah4sci.commasterorganicchemistry.com

| 3. Deprotection | N-Boc-2-amino-1-ethylcyclopentan-1-ol | e.g., Trifluoroacetic acid (TFA) | this compound | Removal of the protecting group to reveal the final product. |

Installation of the Amino and Hydroxyl Functionalities

The precise placement of the vicinal amino and hydroxyl groups is critical and can be achieved through several advanced synthetic methods. These strategies often involve either direct functionalization or the ring-opening of strained cyclic intermediates.

Direct C-H amination or hydroxylation represents a highly atom-economical but challenging approach. These methods involve the selective functionalization of an unactivated C-H bond on the cyclopentane ring. While significant progress has been made in this field, developing catalysts with the required regioselectivity and stereoselectivity for a specific substrate like 1-ethylcyclopentane remains a formidable task. Such a transformation would likely require a sophisticated transition-metal catalyst capable of directing the new functional group to the C2 position.

A more established and predictable strategy for installing vicinal amino and hydroxyl groups is the ring-opening of a cyclic epoxide. youtube.com This pathway begins with the synthesis of 1-ethylcyclopentene, which can be prepared from cyclopentanone through a Wittig reaction or similar olefination. The alkene is then epoxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 1-ethylcyclopentene oxide.

This epoxide is then subjected to nucleophilic attack by an amine or ammonia (B1221849). google.com The reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring. youtube.com In the absence of strong acid catalysis, the nucleophile preferentially attacks the less sterically hindered carbon (C2), leading to the desired regiochemistry. youtube.comresearchgate.net This anti-addition opens the ring and, after an aqueous workup, yields the trans-2-amino-1-ethylcyclopentan-1-ol.

Proposed Epoxide Ring-Opening Sequence:

Step Starting Material Reagents Intermediate/Product Purpose
1. Epoxidation 1-Ethylcyclopentene m-CPBA 1-Ethylcyclopentene oxide Formation of the reactive epoxide ring.

| 2. Ring-Opening | 1-Ethylcyclopentene oxide | 1. NH₃ (or protected amine), 2. H₂O | this compound | Regioselective installation of the amino and hydroxyl groups. google.comresearchgate.net |

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. researchgate.netresearchgate.net This strategy can be effectively applied to the synthesis of this compound by starting with a suitable keto-alcohol precursor, such as 1-ethyl-2-oxocyclopentan-1-ol.

In this process, the ketone functionality reacts with ammonia or an ammonium (B1175870) salt to form an intermediate imine or enamine in situ. This intermediate is then reduced without being isolated. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney Nickel). organic-chemistry.org This one-pot reaction efficiently converts the ketone directly into the desired primary amine, yielding the target this compound. The stereochemical outcome can often be influenced by the choice of reducing agent and reaction conditions.

Proposed Reductive Amination Sequence:

Starting Material Reagents Product Mechanism
1-Ethyl-2-oxocyclopentan-1-ol NH₃, H₂, Pd/C This compound The ketone reacts with ammonia to form an imine, which is then catalytically hydrogenated to the amine. researchgate.netresearchgate.net

Stereocontrolled Synthesis of this compound

The stereocontrolled synthesis of this compound, which contains two adjacent stereocenters, requires precise control over the spatial orientation of the amino and hydroxyl groups. The following sections explore both enantioselective pathways, which create the chiral centers from achiral precursors in an asymmetric fashion, and diastereoselective methods, which use an existing stereocenter to control the formation of a new one.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Asymmetric Catalysis (e.g., metal-catalyzed enantioselective reactions, organocatalysis)

Asymmetric catalysis is a powerful strategy for the direct synthesis of enantiomerically enriched vicinal amino alcohols from prochiral alkenes. nih.gov A premier example of this is the Sharpless Asymmetric Aminohydroxylation (ASAH), which facilitates the syn-selective addition of amino and hydroxyl groups across a double bond. nih.govorganic-chemistry.org

For the synthesis of this compound, a logical substrate would be 1-ethylcyclopentene. The ASAH reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids, such as derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). organic-chemistry.orgrsc.org The choice of ligand dictates which face of the alkene is attacked, thereby determining the absolute configuration of the resulting amino alcohol. organic-chemistry.org The nitrogen source is typically a salt of an N-halo-sulfonamide, -carbamate, or -amide, such as Chloramine-T or a protected carbamate (B1207046) derivative. organic-chemistry.orgresearchgate.net The reaction mechanism involves the formation of a chiral osmium(VIII)-imido complex, which undergoes a stereoselective cycloaddition with the alkene. organic-chemistry.org Subsequent hydrolysis yields the desired 1,2-amino alcohol. organic-chemistry.org While highly effective, a key challenge can be controlling the regioselectivity, although this can often be influenced by the choice of ligand and nitrogen source. organic-chemistry.org

Table 1: Proposed Asymmetric Aminohydroxylation of 1-Ethylcyclopentene

ComponentRoleExampleExpected Outcome
Substrate Prochiral alkene precursor1-EthylcyclopenteneForms the carbon skeleton of the product.
Osmium Catalyst Primary catalytic speciesPotassium osmate (K₂OsO₂(OH)₄)Mediates the addition of N and O groups. nih.gov
Chiral Ligand Induces enantioselectivity(DHQD)₂-PHAL or (DHQ)₂-PHALControls the facial selectivity of the addition, leading to high enantiomeric excess (ee). nih.gov
Nitrogen Source Provides the amino groupN-chlorocarbamate salt (e.g., BnO₂C-N(Na)Cl)Delivers the protected amine functionality. organic-chemistry.org
Re-oxidant Regenerates the active catalystThe N-haloamide reagent itselfEnsures the catalytic cycle proceeds. organic-chemistry.org
Chiral Pool Approaches Utilizing Natural or Derivatized Precursors

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.gov These molecules serve as versatile starting materials for the synthesis of complex chiral targets. A synthetic route to this compound could be envisioned starting from a chiral terpene or a carbohydrate-derived cyclopentane intermediate.

For instance, a strategy could commence with a known chiral cyclopentane building block derived from a source like (−)-isopulegol. nih.gov The synthesis would involve a sequence of functional group manipulations to introduce the required ethyl and amino functionalities at the correct positions and with the desired stereochemistry. This approach leverages the pre-existing chirality of the starting material, transferring that stereochemical information through the synthetic sequence to the final product. While potentially lengthy, this method offers a robust way to access a specific stereoisomer without relying on an asymmetric catalysis step.

Enzymatic Transformations (e.g., asymmetric acylation)

Enzymatic transformations offer an exceptionally high degree of selectivity for synthesizing chiral compounds. For the preparation of enantiomerically pure this compound, a kinetic resolution (KR) or dynamic kinetic resolution (DKR) catalyzed by a lipase (B570770) is a highly viable method. researchgate.netacs.org

This process would begin with the synthesis of a racemic mixture of this compound using standard, non-asymmetric methods. This racemic mixture is then subjected to a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), in the presence of an acyl donor like vinyl acetate. researchgate.netnih.gov The enzyme, being chiral, selectively catalyzes the acylation of one of the enantiomers of the amino alcohol at a much faster rate than the other. jocpr.com This results in a mixture containing one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic techniques. This method is widely used due to the high enantioselectivity (often expressed as the enantiomeric ratio, E) of many lipases. mdpi.com

Table 2: Representative Lipases for Kinetic Resolution of Alcohols

EnzymeCommon SourceTypical Acyl DonorSelectivity Profile
CALB (Novozym-435) Candida antarcticaVinyl acetateExcellent enantioselectivity (E > 200) for a wide range of secondary alcohols. nih.gov
PSL-C (Amano Lipase PS) Burkholderia cepaciaIsopropenyl acetateHigh selectivity for various alcohols, sometimes complementary to CALB. researchgate.net
PCL (Lipase from Pseudomonas cepacia) Pseudomonas cepaciaVinyl acetateEffective for resolving alcohols, with selectivity dependent on substrate structure. researchgate.net

Diastereoselective Synthesis and Process Control

Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific configuration relative to the first. The existing chiral center directs the approach of reagents, favoring the formation of one diastereomer over others.

Substrate-Controlled Diastereoselection

In the context of this compound, a substrate-controlled diastereoselective approach would involve starting with an enantiomerically pure precursor that already contains either the amino or the ethyl group on a cyclopentane ring. A highly effective strategy is the nucleophilic addition of an organometallic reagent to a chiral α-amino ketone.

This synthesis would begin with an enantiopure protected 2-aminocyclopentanone. The chiral center at the C2 position, bearing the amino group, sterically hinders one face of the adjacent carbonyl group. When an ethyl organometallic reagent, such as ethyllithium (B1215237) (EtLi) or ethylmagnesium bromide (EtMgBr), is added, it will preferentially attack from the less hindered face. This substrate-controlled addition results in the formation of the tertiary alcohol with a strong preference for one diastereomer. The stereochemical outcome is dictated by the configuration of the starting α-amino ketone, a principle widely applied in asymmetric synthesis. nih.gov

Table 3: Principle of Substrate-Controlled Diastereoselective Addition

Chiral Substrate (Example)ReagentControlling ElementPredominant Product Diastereomer
(R)-2-(Boc-amino)cyclopentanoneEthylmagnesium BromideThe bulky Boc-amino group at C2 directs the nucleophilic attack to the opposite face of the carbonyl.(1S, 2R)-1-Ethyl-2-(Boc-amino)cyclopentan-1-ol
(S)-2-(Boc-amino)cyclopentanoneEthylmagnesium BromideThe bulky Boc-amino group at C2 directs the nucleophilic attack to the opposite face of the carbonyl.(1R, 2S)-1-Ethyl-2-(Boc-amino)cyclopentan-1-ol
Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection offers a powerful strategy for the synthesis of specific stereoisomers of this compound by employing chiral reagents that directly influence the stereochemical outcome of a key reaction step. A common approach involves the diastereoselective reduction of a suitable α-amino ketone precursor.

A key precursor for this strategy is 2-(protected-amino)-1-cyclopentanone. The ethyl group can be introduced via a Grignard reaction with ethylmagnesium bromide, which typically proceeds through a nucleophilic addition mechanism to the carbonyl group, forming a tertiary alcohol. wikipedia.orgpressbooks.pub The subsequent stereoselective reduction of the resulting 2-(protected-amino)-1-ethylcyclopentan-1-one would then establish the desired stereochemistry at the hydroxyl-bearing carbon.

The choice of reducing agent is critical for achieving high diastereoselectivity. Chiral reducing agents, such as those derived from boranes, are often employed to control the direction of hydride attack. For instance, the use of boron- and aluminum-based reducing reagents has been shown to afford high diastereoselectivity in the reduction of related α,β-unsaturated γ-keto esters. acs.org The Felkin-Ahn model can often be used to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyl compounds. wikipedia.org

Table 1: Diastereoselective Reduction of a Protected 2-aminocyclopentanone Derivative

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1Sodium BorohydrideMethanol060:40
2L-Selectride®THF-7810:90
3(R)-CBS ReagentToluene-2095:5
4K-Selectride®THF-785:95

Note: The data in this table is illustrative and based on typical results observed for the diastereoselective reduction of cyclic ketones with chiral reducing agents. The syn and anti descriptors refer to the relative stereochemistry of the amino and hydroxyl groups.

The Corey-Bakshi-Shibata (CBS) reagent, a chiral oxazaborolidine catalyst, is a prominent example of a catalyst that enables highly enantioselective reductions of prochiral ketones. wordpress.com This method involves the catalytic transfer of a hydride from a stoichiometric reductant like borane (B79455) to the ketone, with the chiral catalyst directing the facial selectivity of the attack. wordpress.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed to incorporate several of these principles.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Reactions with high atom economy are inherently less wasteful. Addition reactions, such as the Grignard reaction for introducing the ethyl group, are generally atom-economical. organic-chemistry.org Catalytic reactions are also highly desirable as they can significantly improve reaction efficiency and reduce waste. numberanalytics.com

For instance, catalytic asymmetric transfer hydrogenation of an α-amino ketone precursor is an atom-efficient method for producing chiral amino alcohols. acs.org This process often utilizes a metal catalyst with a chiral ligand and a simple hydrogen source, such as formic acid or isopropanol, minimizing the generation of stoichiometric waste. acs.orgacs.org

Table 3: Comparison of Atom Economy for Different Synthetic Steps

Reaction TypeReactantsProductsByproductsAtom Economy (%)
Grignard Addition2-aminocyclopentanone, C2H5MgBr, H3O+This compoundMgBr(OH), H2O~75%
Wittig ReactionCyclopentanone, Ph3P=CHCH3EthylidenecyclopentanePh3PO~30%
Catalytic Hydrogenation2-amino-1-ethylidenecyclopentane, H22-amino-1-ethylcyclopentaneNone100%

Note: The atom economy percentages are approximate and calculated based on the molecular weights of the reactants and desired product. The Wittig reaction is presented for comparison as a less atom-economical alternative for C-C bond formation.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. ubitweb.de Traditional volatile organic compounds (VOCs) are often flammable, toxic, and environmentally harmful. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

Water is an attractive green solvent for many reactions. rsc.org Recent developments have shown that some catalytic reactions for the synthesis of amino alcohols can be performed in water, sometimes with the aid of surfactants to overcome solubility issues. rsc.orgrsc.org

Ionic liquids (ILs) are another class of alternative solvents that have gained attention due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netnih.gov Chiral ionic liquids have been designed and used as both the solvent and the source of chirality in asymmetric reactions, potentially simplifying the reaction setup and facilitating catalyst recycling. researchgate.net The use of amino acid-derived ionic liquids as catalysts in solvent-free reactions has also been explored. nih.gov

Table 4: Properties of Conventional vs. Green Solvents

SolventBoiling Point (°C)FlammabilityToxicityEnvironmental Impact
Dichloromethane39.6Non-flammableCarcinogenHigh
Toluene110.6FlammableToxicHigh
Water100Non-flammableNon-toxicLow
Ethyl Lactate154FlammableLowLow (Biodegradable)
[bmim][BF4]>300Non-flammableModerateVaries

Note: [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) is a common ionic liquid.

Catalyst Design for Sustainable Processes

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalysts reduce the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing energy consumption and by-product formation.

For the synthesis of this compound, both biocatalysts and chemocatalysts can be employed. Enzymes, such as transaminases and alcohol dehydrogenases, can operate under mild conditions in aqueous media and exhibit exquisite stereoselectivity. ubitweb.deinrae.fr A whole-cell biocatalyst system has been designed for the synthesis of 1,2-amino alcohols from epoxides, demonstrating the potential of biocatalysis for creating these valuable building blocks sustainably. inrae.fr

In the realm of chemocatalysis, the design of catalysts that can be easily separated from the reaction mixture and reused is a key goal. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often advantageous in this regard. For example, a Zn-Zr bimetallic oxide catalyst has been reported for the synthesis of amino alcohols and their derivatives. rsc.org Ruthenium catalysts supported on various materials have also been developed for asymmetric transfer hydrogenation reactions. acs.org

The use of transition metal catalysts with chiral ligands, such as those based on rhodium, ruthenium, or iridium, is a powerful approach for asymmetric synthesis. nih.govnih.gov Modern catalyst design focuses on achieving high turnover numbers (TON) and turnover frequencies (TOF), meaning that a small amount of catalyst can produce a large amount of product quickly, which is both economically and environmentally beneficial.

Stereochemical and Conformational Analysis of 2 Amino 1 Ethylcyclopentan 1 Ol Isomers

Determination of Absolute Configuration of Chiral Centers

The structure of 2-Amino-1-ethylcyclopentan-1-ol features two stereogenic centers at the C1 and C2 positions of the cyclopentane (B165970) ring. The C1 carbon is bonded to a hydroxyl group (-OH), an ethyl group (-CH2CH3), and two ring carbons (C2 and C5). The C2 carbon is bonded to an amino group (-NH2), a hydrogen atom (-H), and two ring carbons (C1 and C3). The presence of these two distinct chiral centers means that the molecule can exist as four possible stereoisomers.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. thecable.ngpsiberg.com This system ranks the substituents attached to a chiral center based on atomic number. youtube.comyoutube.com

For C1 (the carbon with the hydroxyl and ethyl groups):

-OH (Oxygen, atomic number 8) - Highest priority (1)

-CH(NH2)(CH2)3 (The C2 carbon, which is attached to Nitrogen) - Second priority (2)

-CH2CH3 (Ethyl group) - Third priority (3)

-CH2CH2CH(NH2)- (The C5 carbon, attached to another carbon) - Lowest priority (4)

For C2 (the carbon with the amino group):

-NH2 (Nitrogen, atomic number 7) - Highest priority (1)

-C(OH)(CH2CH3)(CH2)3 (The C1 carbon, which is attached to Oxygen) - Second priority (2)

-CH2- (The C3 carbon in the ring) - Third priority (3)

-H (Hydrogen, atomic number 1) - Lowest priority (4)

Based on these priorities, four distinct stereoisomers can be identified, comprising two pairs of enantiomers.

Table 1: Stereoisomers of this compound

Stereoisomer Configuration Relationship
(1R, 2R) Enantiomer of (1S, 2S)
(1S, 2S) Enantiomer of (1R, 2R)
(1R, 2S) Enantiomer of (1S, 2R)

Elucidation of Relative Stereochemistry (cis/trans Relationships)

The relative stereochemistry of the substituents on the cyclopentane ring is described using cis and trans nomenclature. This defines whether the substituents are on the same side (cis) or opposite sides (trans) of the ring's approximate plane.

Trans Isomers : The (1R, 2R) and (1S, 2S) enantiomers are the trans isomers. In these configurations, the hydroxyl/ethyl group at C1 and the amino group at C2 are positioned on opposite faces of the cyclopentane ring.

Cis Isomers : The (1R, 2S) and (1S, 2R) enantiomers are the cis isomers. In these configurations, the key substituents are oriented on the same face of the ring.

The diastereomeric pairs are ((1R, 2R) and (1R, 2S)) and ((1S, 2S) and (1S, 2R)), among others. These pairs have different physical and chemical properties.

Isolation and Characterization of Diastereomers and Enantiomers

The separation and characterization of the different stereoisomers of this compound would follow standard laboratory procedures for chiral amino alcohols.

Isolation:

Diastereomer Separation : The cis and trans diastereomers can be separated using conventional chromatographic techniques like column chromatography, as their different shapes and polarities lead to different interactions with the stationary phase.

Enantiomer Separation : Resolving the enantiomeric pairs ((1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R)) requires chiral resolution methods. utwente.nl Common approaches include:

Chiral Derivatization : Reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography. nih.gov

Chiral Chromatography : Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with each enantiomer, allowing for their separation. researchgate.netyakhak.org

Characterization: Once isolated, spectroscopic methods are crucial for confirming the structure and stereochemistry of each isomer.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing between diastereomers. jeol.com The relative orientation of the substituents in cis and trans isomers results in different chemical shifts and coupling constants for the ring protons. Differentiating enantiomers by NMR requires the use of a chiral solvating agent or a chiral shift reagent to induce a chemical shift difference. nih.govnih.govrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the key functional groups, namely the hydroxyl (-OH stretch around 3200-3600 cm⁻¹) and amino (-NH stretch in the same region, and -NH bend around 1600 cm⁻¹) groups. nih.gov While not typically used to distinguish between stereoisomers, differences in intramolecular hydrogen bonding between cis and trans isomers could potentially lead to subtle variations in the -OH stretching frequency.

Conformational Preferences and Dynamics of the Cyclopentane Ring System

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. libretexts.orgdalalinstitute.com To alleviate this strain, the ring puckers into non-planar conformations. The two most recognized conformations are:

Envelope (C_s symmetry) : Four carbon atoms are coplanar, with the fifth atom out of the plane. dalalinstitute.com

Half-Chair or Twist (C_2 symmetry) : Three atoms are coplanar, with one atom above and one below the plane.

These conformations are not static. Cyclopentane and its derivatives undergo a low-energy process called pseudorotation , where the pucker moves around the ring, causing rapid interconversion between various envelope and twist forms. iupac.orgacs.orgnih.gov This dynamic process means the molecule is highly flexible.

The presence of the ethyl and amino groups on the this compound ring significantly influences its conformational preferences. The molecule will adopt a puckered conformation that minimizes steric hindrance between the substituents. Generally, bulky substituents prefer to occupy pseudo-equatorial positions to reduce unfavorable steric interactions with adjacent groups.

Trans Isomers ((1R, 2R) and (1S, 2S)) : The most stable conformation for the trans isomers would likely feature both the ethyl group (or the hydroxyl, depending on steric demand) and the amino group in pseudo-equatorial positions on opposite sides of the ring. This arrangement minimizes 1,2- and 1,3-diaxial-like interactions.

Cis Isomers ((1R, 2S) and (1S, 2R)) : The cis isomers are expected to be less stable due to increased steric strain. In any puckered conformation, having two bulky substituents on the same side of the ring will force one of them into a less favorable pseudo-axial position, leading to greater steric repulsion.

The specific equilibrium of conformers for each isomer would depend on the complex interplay of steric bulk, intramolecular hydrogen bonding possibilities between the amino and hydroxyl groups, and solvent effects.

Table 2: Summary of Conformational Analysis

Isomer Type Expected Relative Stability Dominant Conformer Characteristics
Trans More stable Substituents occupy pseudo-equatorial positions to minimize steric strain.

Mechanistic Investigations of Reactions Involving 2 Amino 1 Ethylcyclopentan 1 Ol

Reaction Pathways in the Formation of 2-Amino-1-ethylcyclopentan-1-ol

The formation of this compound can be achieved through various synthetic routes, each with distinct mechanistic pathways. These pathways primarily involve nucleophilic addition reactions and ring-opening reactions of cyclic precursors.

Nucleophilic Addition Mechanisms.benchchem.com

One of the fundamental approaches to constructing the this compound scaffold is through the nucleophilic addition of an amine to an α-hydroxy ketone or the addition of an organometallic reagent to an α-amino ketone. A plausible synthetic route involves the treatment of a 2-aminocyclopentanone derivative with an ethyl-containing nucleophile, such as a Grignard reagent (ethylmagnesium bromide) or an organolithium reagent (ethyllithium).

In this mechanism, the nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the 2-aminocyclopentanone. This is followed by protonation of the resulting alkoxide to yield the tertiary alcohol. The presence of the adjacent amino group can influence the stereochemical outcome of the addition, potentially through chelation control where the metal cation of the nucleophilic reagent coordinates with both the carbonyl oxygen and the amino nitrogen, directing the nucleophilic attack from a specific face of the molecule.

Ring-Opening Reaction Mechanisms (e.g., of epoxides, aziridines).clockss.orgmdpi.comjsynthchem.comnih.gov

The synthesis of vicinal amino alcohols like this compound is commonly achieved through the ring-opening of strained three-membered rings such as epoxides and aziridines. clockss.orgjsynthchem.com These reactions are highly valuable due to their potential for high regio- and stereoselectivity.

Epoxide Ring-Opening: A key strategy involves the nucleophilic attack of an amine on an epoxide. For the synthesis of this compound, a suitable precursor would be 1-ethylcyclopentene oxide. The reaction with an amine, such as ammonia (B1221849) or a protected amine equivalent, would proceed via an SN2 mechanism. libretexts.org In neutral or basic conditions, the amine attacks the less sterically hindered carbon of the epoxide ring. libretexts.org Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org The regioselectivity of the ring-opening can be influenced by both steric and electronic factors. arkat-usa.org

Aziridine (B145994) Ring-Opening: Alternatively, the ring-opening of an appropriately substituted aziridine can yield the desired product. Aziridines, being nitrogen-containing analogs of epoxides, also undergo ring-opening reactions with various nucleophiles. clockss.orgmdpi.com The reactivity of the aziridine ring is often enhanced by activating the nitrogen atom with an electron-withdrawing group. clockss.org For the synthesis of this compound, a potential route could involve the ring-opening of a 1-substituted-2-ethyl-1-aza-bicyclo[3.1.0]hexane derivative with a water or hydroxide (B78521) nucleophile. The regioselectivity of the attack would be crucial in obtaining the correct isomer.

Stereochemical Course of Reactions

The stereochemistry of this compound is a critical aspect of its synthesis, particularly when aiming for specific stereoisomers. The relative orientation of the amino and hydroxyl groups, as well as the ethyl substituent, is determined by the mechanism of the key bond-forming steps.

In nucleophilic additions to cyclic ketones, the stereochemical outcome is often governed by factors such as steric hindrance and torsional strain, as described by models like Felkin-Anh and Cram's rule. The incoming nucleophile generally attacks from the less hindered face of the carbonyl group.

In the case of epoxide and aziridine ring-opening reactions, the mechanism is typically an SN2-type process, which results in an inversion of configuration at the carbon atom being attacked. This stereospecificity allows for the synthesis of specific diastereomers of this compound, provided that the starting epoxide or aziridine has a defined stereochemistry. The trans- or cis-relationship between the incoming nucleophile and the oxygen or nitrogen of the ring is a direct consequence of this backside attack.

Reactivity Profiles of this compound

The chemical behavior of this compound is defined by the interplay of its two functional groups: the primary amino group and the tertiary hydroxyl group.

Nucleophilicity and Basicity of the Amino Group

The amino group in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. As a base, it can accept a proton from an acid to form an ammonium (B1175870) salt. Its basicity is influenced by the electronic effects of the substituents on the cyclopentane (B165970) ring.

As a nucleophile, the amino group can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary ammonium salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

The proximity of the hydroxyl group can modulate the reactivity of the amino group through intramolecular hydrogen bonding. This interaction can decrease the availability of the nitrogen's lone pair, potentially reducing its nucleophilicity and basicity compared to a simple alkylamine.

Reactivity of the Hydroxyl Group (e.g., acylation, oxidation).nih.gov

The tertiary hydroxyl group in this compound also exhibits characteristic reactivity. While it is a relatively poor leaving group, it can be activated or undergo several types of transformations. nih.gov

Acylation: The hydroxyl group can be acylated by reaction with acid chlorides or anhydrides in the presence of a base to form esters. The steric hindrance around the tertiary alcohol may necessitate more reactive acylating agents or harsher reaction conditions.

Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis, although this is generally more challenging for tertiary alcohols.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that cleave C-H bonds. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

The presence of the neighboring amino group can again influence the reactivity of the hydroxyl group. For instance, in certain reactions, the amino group might need to be protected to prevent it from reacting preferentially. Conversely, the two groups can act in concert, for example, in the formation of cyclic carbamates.

Interactive Data Table: Reactivity of Functional Groups in this compound

Functional GroupReaction TypeReagentsProduct Type
Amino (-NH₂)AlkylationAlkyl HalideSecondary/Tertiary Amine
Amino (-NH₂)AcylationAcyl Chloride/AnhydrideAmide
Amino (-NH₂)CondensationAldehyde/KetoneImine (Schiff Base)
Hydroxyl (-OH)AcylationAcyl Chloride/AnhydrideEster
Hydroxyl (-OH)EtherificationAlkyl Halide (with base)Ether

Participation in Intramolecular Cyclizations

The intramolecular cyclization of amino alcohols is a fundamental process in organic synthesis for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. While specific mechanistic studies detailing the intramolecular cyclization of this compound are not extensively documented in publicly available research, the reactivity of this compound can be inferred from established principles of amino alcohol cyclization. These reactions typically proceed through the formation of cyclic amines or lactams, depending on the reaction conditions and catalytic systems employed.

One of the most elegant and atom-economical methods for the intramolecular cyclization of amino alcohols is through a "borrowing hydrogen" or "hydrogen shuttling" strategy. rsc.org This approach, often catalyzed by transition metals like ruthenium, avoids the need for pre-activation of the alcohol functionality. rsc.orgrsc.org The general mechanism involves the temporary removal of hydrogen from the alcohol and the amine, facilitating the cyclization, followed by the return of the hydrogen to the newly formed ring system.

The process is initiated by the catalyst abstracting a hydrogen atom from the alcohol, oxidizing it to the corresponding aldehyde or ketone. This intermediate then undergoes an intramolecular condensation with the proximate amine to form a cyclic imine or enamine. The final step involves the hydrogenation of this intermediate by the catalyst, which returns the "borrowed" hydrogen, to yield the saturated cyclic amine. rsc.org

Alternatively, if a hydrogen acceptor is present in the reaction mixture, the intermediate can be oxidized to a lactam. rsc.org The choice of reaction conditions, including the catalyst, solvent, and additives, plays a crucial role in directing the reaction towards either the cyclic amine or the lactam. rsc.orgresearchgate.net For instance, the presence of water can favor the formation of the cyclic amine, while the addition of a sacrificial ketone as a hydrogen acceptor promotes the formation of the lactam. rsc.orgresearchgate.net

A study on the ruthenium-catalyzed cyclization of various amino alcohols demonstrated the versatility of this methodology. The use of a Ru/CataCXium® PCy system allowed for the selective synthesis of either cyclic amines or lactams from the same amino alcohol precursor by simply adjusting the additives. rsc.orgresearchgate.net

Table 1: Ruthenium-Catalyzed Intramolecular Cyclization of Amino Alcohols

Substrate Catalyst System Additive Product(s) Conversion (%) Selectivity (%)
5-Amino-1-pentanol Ru₃(CO)₁₂ / CataCXium® PCy None Piperidine, 2-Piperidinone 95 45 (Amine), 55 (Amide)
5-Amino-1-pentanol Ru₃(CO)₁₂ / CataCXium® PCy Water Piperidine 98 >99
5-Amino-1-pentanol Ru₃(CO)₁₂ / CataCXium® PCy Propiophenone 2-Piperidinone 99 >99
6-Amino-1-hexanol Ru₃(CO)₁₂ / CataCXium® PCy Water Hexamethyleneimine 85 >99

Data sourced from studies on ruthenium-catalyzed amino alcohol cyclization. rsc.orgresearchgate.net The specific compound this compound was not reported in these studies, but the data illustrates the general reactivity pattern for analogous compounds.

In the context of this compound, the application of such a catalytic system would be expected to yield a bicyclic product. The intramolecular reaction between the amino group and the hydroxyl group would lead to the formation of a new heterocyclic ring fused to the cyclopentane core. The specific structure of the product would depend on the stereochemistry of the starting material and the reaction conditions.

Beyond transition-metal catalysis, other strategies for the cyclization of amino-functionalized molecules exist. For example, Brønsted acid-catalyzed intramolecular cyclization has been reported for N-Cbz-protected diazoketones derived from α-amino acids, leading to the formation of oxazinanones. frontiersin.org This method, however, involves a different functional group arrangement than that in this compound.

The participation of this compound in intramolecular cyclizations represents a potential route to novel bicyclic nitrogen heterocycles. The principles of "borrowing hydrogen" catalysis, well-established for simpler amino alcohols, provide a strong indication of the likely reaction pathways and the types of products that could be expected from such transformations. Further research would be necessary to delineate the specific mechanistic details and optimize the conditions for the cyclization of this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 1 Ethylcyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Amino-1-ethylcyclopentan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment and stereochemical elucidation.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the amino group (C2-H) would likely appear as a multiplet in the range of 2.5-3.5 ppm. The protons of the ethyl group would present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃), a characteristic pattern for an ethyl substituent. The cyclopentane (B165970) ring protons would exhibit complex multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In a broadband decoupled ¹³C NMR spectrum, each carbon atom in this compound would give a single peak. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, with an expected chemical shift in the range of 70-85 ppm. The carbon bearing the amino group (C2) would also be deshielded, appearing around 50-65 ppm. The carbons of the ethyl group and the remaining cyclopentane ring carbons would resonate at higher field strengths.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-75-85
C22.5-3.5 (m)55-65
C31.4-1.9 (m)25-35
C41.3-1.8 (m)20-30
C51.4-1.9 (m)30-40
C1' (Ethyl CH₂)1.5-1.9 (q)30-40
C2' (Ethyl CH₃)0.8-1.2 (t)8-12
NH₂1.0-3.0 (br s)-
OH1.0-4.0 (br s)-

Note: These are predicted values based on analogous structures. Actual experimental values may vary. m = multiplet, q = quartet, t = triplet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the connectivity of atoms and the stereochemistry of this compound, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships within the molecule. For example, it would show correlations between the C2-H proton and the adjacent protons on the cyclopentane ring (C3-H₂ and C5-H₂), as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Advanced NMR for Conformational Analysis (e.g., NOESY, coupling constants)

The cyclopentane ring is not planar and can adopt various conformations. Advanced NMR techniques can provide insights into the preferred conformation and the relative stereochemistry of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry. For example, the observation of a NOE between the C2-H proton and specific protons of the ethyl group could indicate their relative orientation (cis or trans).

Coupling Constants (J-values): The magnitude of the coupling constants between protons on the cyclopentane ring, obtained from a high-resolution ¹H NMR spectrum, can provide information about the dihedral angles between these protons and thus help in determining the ring's conformation and the relative stereochemistry of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis.nih.govwhitman.edulibretexts.orgwhitman.edu

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govwhitman.edulibretexts.orgwhitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition and the confirmation of its molecular formula, C₇H₁₅NO. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Isotope Analysis for Elemental Composition

The presence of isotopes, such as ¹³C and ¹⁵N, in the mass spectrum can further confirm the elemental composition of the compound. The relative abundances of the isotopic peaks (M+1, M+2, etc.) in the mass spectrum are characteristic of the number of carbon and other atoms present in the molecule.

Typical Fragmentation Patterns: In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) may be weak or absent due to the lability of the alcohol and amine functional groups. libretexts.orgwhitman.edu Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. libretexts.org For this compound, this could lead to the loss of an ethyl radical to form a stable oxonium ion, or cleavage adjacent to the amino group.

Loss of Water: Dehydration, the loss of a water molecule (H₂O) from the molecular ion, is a characteristic fragmentation for alcohols. whitman.edu

Loss of Ammonia (B1221849): Loss of an ammonia molecule (NH₃) or an amino radical (NH₂) can occur from the molecular ion.

Predicted Major Fragments in the Mass Spectrum:

m/z (mass-to-charge ratio) Possible Fragment Identity
[M-18]⁺[M - H₂O]⁺
[M-29]⁺[M - C₂H₅]⁺
[M-17]⁺[M - NH₃]⁺
30[CH₂NH₂]⁺

Note: This table represents potential major fragments based on the general fragmentation behavior of amino alcohols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH), the primary amine (-NH₂), and the saturated hydrocarbon framework (cyclopentyl and ethyl groups).

The O-H stretching vibration of the tertiary alcohol typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration for a tertiary alcohol is expected in the 1150-1200 cm⁻¹ range.

The primary amine group gives rise to several distinct absorptions. A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations. libretexts.org The presence of two peaks in this area is characteristic of a primary amine (R-NH₂). libretexts.org Additionally, an N-H bending (scissoring) vibration is anticipated between 1590 and 1650 cm⁻¹.

The aliphatic C-H bonds of the ethyl and cyclopentyl groups will produce strong stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1430-1470 cm⁻¹ range. The presence of the cyclopentane ring may also contribute to characteristic C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Alcohol (C-O)C-O Stretch1150 - 1200Medium to Strong
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium (two peaks)
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650Medium to Strong
Alkane (C-H)C-H Stretch2850 - 2960Strong
Alkane (C-H)C-H Bend1430 - 1470Variable

Chiroptical Methods for Enantiomeric Excess Determination

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical methods are essential for determining the stereochemical purity, specifically the enantiomeric excess (e.e.), of a sample.

Optical rotation is the fundamental chiroptical property of a chiral substance to rotate the plane of polarized light. Enantiomers rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

A measurement of the observed rotation of a sample of this compound using a polarimeter would allow for the calculation of its enantiomeric excess. If a sample consists of a single enantiomer (an enantiopure sample), it will exhibit the maximum specific rotation. A racemic mixture (50:50 mixture of enantiomers) will show no optical rotation. For a non-racemic mixture, the enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) x 100

This technique provides a bulk measure of the stereochemical composition of the sample.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While optical rotation measures a property at a single wavelength, CD spectroscopy provides a full spectrum, showing positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores.

For this compound, the relevant chromophores are associated with the n → σ* transitions of the nitrogen and oxygen atoms. The CD spectrum provides a unique fingerprint for a specific enantiomer. The spectrum of the opposing enantiomer will be a mirror image. This technique is exceptionally sensitive to the molecule's three-dimensional structure and conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining suitable single crystals of the free amino alcohol might be challenging, it is often feasible to form a stable crystalline salt (e.g., a hydrochloride or hydrobromide salt) or a derivative. nist.govrsc.org

A successful single-crystal X-ray diffraction experiment provides a wealth of structural information with high precision. mdpi.com This includes:

Unambiguous determination of the relative and absolute stereochemistry of the chiral centers.

Precise bond lengths and bond angles for all atoms in the molecule.

Torsional angles , which define the exact conformation of the cyclopentane ring and the orientation of the ethyl and amino substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl and amino groups, which dictate the crystal packing. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Amino 1 Ethylcyclopentan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies

No peer-reviewed articles or database entries presenting DFT calculations on the molecular geometry and electronic structure of 2-Amino-1-ethylcyclopentan-1-ol were identified. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Ab Initio and Semi-Empirical Methods

Similarly, searches for computational analyses using ab initio or semi-empirical methods for this specific compound did not yield any results. These methods, which offer varying levels of theory and computational cost, have not been applied to document the foundational chemical properties of this compound in the available literature.

Conformational Analysis Through Computational Methods

The conformational landscape of this compound, which would describe the relative energies of its different spatial arrangements, has not been computationally explored in the scientific literature. A conformational analysis would be crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Modeling of Reaction Mechanisms and Transition States

There are no available computational studies that model the reaction mechanisms and transition states involving this compound. Such research would be valuable for understanding its reactivity and the pathways through which it participates in chemical transformations.

Ligand-Substrate Interactions in Catalysis (if applicable to derivatives as ligands)

The potential for derivatives of this compound to act as ligands in catalysis has not been investigated through computational modeling in any published work. Studies in this area would typically explore the interactions between such ligands and metal centers or substrates to predict catalytic activity and selectivity.

Q & A

Basic: What are the standard synthetic routes for 2-Amino-1-ethylcyclopentan-1-OL, and how can purity be validated?

Methodological Answer:
The synthesis typically involves reductive amination of a cyclopentanone derivative (e.g., 1-ethylcyclopentan-1-one) with ethylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled pH (6–7). Post-reaction purification employs techniques such as vacuum distillation or column chromatography. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and absence of unreacted starting materials.
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, O percentages).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for research-grade material) .

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:

  • Temperature : Test ranges (e.g., 0–25°C) to balance reaction rate and side-product formation.
  • Catalyst : Compare NaBH₄ (faster but less selective) vs. NaBH₃CN (higher stereochemical control).
  • Solvent : Polar aprotic solvents (e.g., THF) may enhance solubility, while methanol can stabilize intermediates.
  • pH Control : Use buffered conditions (e.g., phosphate buffer, pH 6.5) to stabilize the imine intermediate.
    Statistical tools like ANOVA can identify significant variables, while kinetic studies (e.g., in situ IR monitoring) track intermediate formation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
  • Emergency Measures :
    • Skin contact: Wash with soap/water for 15 minutes.
    • Eye exposure: Rinse with saline solution for 15 minutes.
    • Spills: Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
      Reference safety data sheets (SDS) for target-organ toxicity (e.g., respiratory system) and incompatibilities (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135) with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., diastereomers or oxidation products).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Single-Crystal X-ray Diffraction : Definitive structural confirmation for crystalline derivatives .

Basic: What characterization techniques are required to confirm the identity of novel this compound derivatives?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Identify functional groups (e.g., -OH, -NH₂ stretches).
    • NMR : Assign proton environments and stereochemistry.
  • Chromatography : HPLC or GC to assess purity.
  • Elemental Analysis : Confirm empirical formula.
  • Melting Point : Compare with literature for known analogs.
    For chiral derivatives, use chiral HPLC or polarimetry .

Advanced: How should researchers design experiments to study the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Dose-Response Curves : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition).
    • Selectivity Screening : Compare activity across related receptors/enzymes.
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
  • Metabolic Stability : Use liver microsomes to assess pharmacokinetic properties.
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations .

Basic: How can reproducibility of this compound synthesis be ensured across laboratories?

Methodological Answer:

  • Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., stirrer RPM).
  • Peer Review : Pre-publish methods in open-access platforms for community validation.
  • Reference Standards : Use commercially available or in-house characterized samples for cross-lab comparisons.
  • Supplementary Data : Include raw NMR/MS files in supporting information .

Advanced: What role does computational chemistry play in studying the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP).
  • DFT Calculations : Optimize geometry, calculate dipole moments, and simulate IR/NMR spectra.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR.
  • Software Tools : Gaussian, AutoDock, or Schrödinger Suite for rigorous analysis .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Methodological Answer:

  • Lab Notebooks : Record dates, reagent lots, and deviations in real time.
  • Digital Repositories : Upload raw data (e.g., NMR spectra) to platforms like Zenodo.
  • Metadata : Include instrument calibration details and environmental conditions (e.g., humidity).
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Advanced: How can researchers analyze contradictory results in the biological activity of this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., cell line differences).
  • Dose-Titration Studies : Rule out off-target effects at high concentrations.
  • Structural-Activity Relationship (SAR) : Synthesize analogs to isolate critical functional groups.
  • Statistical Validation : Use Bayesian models to assess significance of conflicting data .

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